molecular formula C13H16N2O6 B15039002 Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate

Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate

Cat. No.: B15039002
M. Wt: 296.28 g/mol
InChI Key: NSNOEMJKFMGTDG-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C13H16N2O6 It is a derivative of tyrosine, an amino acid, and contains functional groups such as an ester, an amide, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate typically involves the esterification of 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Ammonia (NH3) or primary amines (RNH2) in an organic solvent like ethanol.

Major Products

    Oxidation: 2-acetamido-3-oxo-3-(3-nitrophenyl)propanoate.

    Reduction: Ethyl 2-acetamido-3-hydroxy-3-(3-aminophenyl)propanoate.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the nitro group and the hydroxyl group allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate can be compared with similar compounds such as:

    Ethyl 2-acetamido-3-hydroxy-3-(4-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a nitro group, which affects its reactivity and biological activity.

    Ethyl 2-acetamido-3-hydroxy-3-(3-aminophenyl)propanoate: The amino group in place of the nitro group makes this compound more basic and alters its chemical properties.

    Ethyl 2-acetamido-3-hydroxy-3-(4-nitrophenyl)propanoate: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C13H16N2O6/c1-3-21-13(18)11(14-8(2)16)12(17)9-5-4-6-10(7-9)15(19)20/h4-7,11-12,17H,3H2,1-2H3,(H,14,16)

InChI Key

NSNOEMJKFMGTDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])O)NC(=O)C

Origin of Product

United States

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